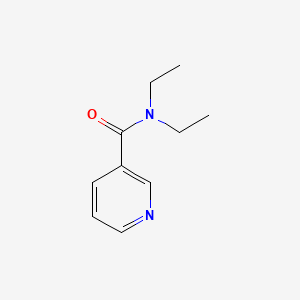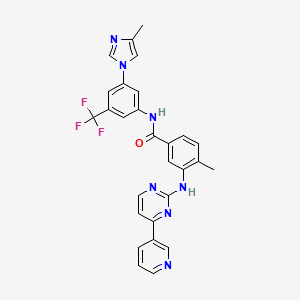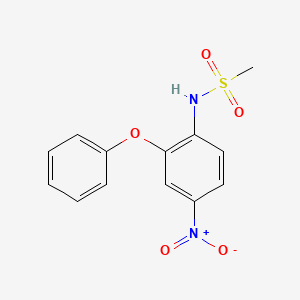
Nitisinon
Übersicht
Beschreibung
Nitisinon ist eine synthetische Verbindung, die hauptsächlich zur Behandlung der hereditären Tyrosinose Typ 1 (HT-1) eingesetzt wird, einer seltenen genetischen Erkrankung. Es ist ein Hydroxyphenylpyruvat-Dioxygenase-Inhibitor, der den Abbau von Tyrosin verhindert und so die Anhäufung toxischer Metaboliten reduziert .
Wissenschaftliche Forschungsanwendungen
Nitisinon hat mehrere Anwendungen in der wissenschaftlichen Forschung :
Medizin: Es wird zur Behandlung der hereditären Tyrosinose Typ 1 und Alkaptonurie eingesetzt, einer weiteren seltenen Stoffwechselstörung.
Biologie: this compound wird verwendet, um den Tyrosin-Katabolismusweg und seine zugehörigen Störungen zu untersuchen.
Chemie: Die einzigartige Struktur und Reaktivität der Verbindung macht sie zu einem interessanten Thema in der organischen Synthese und bei der Untersuchung von Reaktionsmechanismen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das Enzym 4-Hydroxyphenylpyruvat-Dioxygenase (HPPD) hemmt . Diese Hemmung verhindert den Katabolismus von Tyrosin, was zu reduzierten Spiegeln von toxischen Metaboliten wie Succinylaceton führt. Das molekulare Ziel von this compound ist das HPPD-Enzym, und sein Weg beinhaltet die Unterbrechung des Tyrosin-Abbauprozesses.
Wirkmechanismus
Target of Action
Nitisinone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is a crucial component in the tyrosine catabolic pathway, which is responsible for breaking down the amino acid tyrosine .
Mode of Action
Nitisinone acts as a competitive inhibitor of HPPD . By inhibiting HPPD, nitisinone disrupts the normal catabolism of tyrosine, preventing the accumulation of catabolic intermediates .
Biochemical Pathways
The inhibition of HPPD by nitisinone affects the tyrosine catabolic pathway . In patients with hereditary tyrosinemia type 1 (HT-1), these catabolic intermediates are converted to toxic metabolites, succinylacetone and succinylacetoacetate, which are responsible for liver and kidney toxicity . Nitisinone prevents this conversion, thereby reducing the toxicity .
Pharmacokinetics
It is known that after oral administration, nitisinone reaches its maximal plasma concentration within 025-4 hours . The elimination half-life of nitisinone is approximately 54 hours .
Result of Action
The primary molecular effect of nitisinone is the prevention of the accumulation of toxic metabolites in the body . This leads to a reduction in liver and kidney toxicity, preventing the development of liver disease, reversing renal tubular dysfunction, and significantly reducing the risk of developing hepatocellular carcinoma in HT-1 patients .
Action Environment
The efficacy and stability of nitisinone can be influenced by various environmental factors. For instance, the timing of treatment initiation can significantly impact the effectiveness of nitisinone. Early detection of hereditary tyrosinemia type 1 through neonatal screening allows for prompt initiation of nitisinone treatment, which can save critical time and improve treatment outcomes .
Biochemische Analyse
Biochemical Properties
Nitisinone plays a significant role in biochemical reactions. It is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway . This inhibition leads to a profound increase in plasma tyrosine levels .
Cellular Effects
Nitisinone has a profound impact on various types of cells and cellular processes. It prevents the development of liver disease, reverses and prevents renal tubular dysfunction, severe neurological crisis, and cardiomyopathy . It significantly reduces the risk of developing hepatocellular carcinoma in HT1 patients .
Molecular Mechanism
Nitisinone exerts its effects at the molecular level by inhibiting the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD) which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) as part of the tyrosine degradation pathway .
Temporal Effects in Laboratory Settings
It is known that Nitisinone can prevent long-term complications by successfully reducing homogentisic acid production .
Dosage Effects in Animal Models
The effects of Nitisinone vary with different dosages in animal models. Nitisinone decreased the urinary excretion of HGA in a concentration-dependent manner, up to serum nitisinone concentrations of about 3 μmol/L .
Metabolic Pathways
Nitisinone is involved in the tyrosine catabolic pathway. It inhibits the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD), which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) .
Vorbereitungsmethoden
Nitisinon wird durch einen mehrstufigen Prozess synthetisiert. Die Herstellung umfasst die folgenden Schritte :
Herstellung von 2-Nitryl-4-Trifluormethyl-Benzoylchlorid: Dies wird durch die Reaktion von 2-Nitryl-4-Trifluormethyl-Benzoesäure mit Thionylchlorid erreicht.
Reaktion mit 1,3-Cyclohexandion: Das Benzoylchlorid-Derivat wird dann mit 1,3-Cyclohexandion in Gegenwart von Ethylgallat und wasserfreiem Natriumcarbonat umgesetzt.
Reinigung: Das Rohprodukt wird durch Umkristallisation mit Ethylacetat gereinigt, wodurch hochreines this compound entsteht.
Analyse Chemischer Reaktionen
Nitisinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert oder oxidiert werden, was ihre Elektronenaffinität und ihr Reduktionspotenzial beeinflusst.
Substitutionsreaktionen: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Nitro- und Trifluormethylgruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Ethylgallat und wasserfreies Natriumcarbonat. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Nitisinon ist strukturell ähnlich anderen Triketon-Herbiziden, wie z. B. Mesotrione . Seine medizinische Anwendung unterscheidet es von diesen Verbindungen. Während Mesotrione als Herbizid eingesetzt wird, liegt der Hauptzweck von this compound in der Behandlung von Stoffwechselstörungen. Andere ähnliche Verbindungen sind:
Mesotrione: Wird als Herbizid verwendet.
Sulcotrione: Ein weiteres Herbizid mit einem ähnlichen Wirkmechanismus.
Die Einzigartigkeit von this compound liegt in seiner Doppelrolle als medizinische Behandlung und potenzielles Agrochemikalie.
Eigenschaften
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042673 | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.11e-03 g/L | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104206-65-7 | |
| Record name | Nitisinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitisinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104206-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITISINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)











